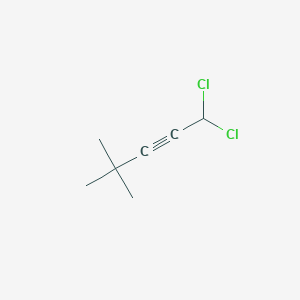
1,1-Dichloro-4,4-dimethylpent-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-4,4-dimethylpent-2-yne, also known as this compound, is a useful research compound. Its molecular formula is C7H10Cl2 and its molecular weight is 165.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
-
Building Block for Synthesis :
- 1,1-Dichloro-4,4-dimethylpent-2-yne serves as a versatile building block in organic synthesis. Its alkyne functionality allows for various transformations such as cycloadditions and nucleophilic substitutions. It can be used to synthesize more complex molecules by introducing other functional groups.
-
Precursor for Other Compounds :
- The compound can act as a precursor in the synthesis of biologically active molecules and pharmaceuticals. For instance, it can be converted into various derivatives that exhibit antimicrobial or antifungal properties.
Applications in Materials Science
-
Polymer Chemistry :
- Due to its reactive nature, this compound is utilized in the development of specialty polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.
-
Coatings and Adhesives :
- The compound is also explored for use in coatings and adhesives due to its ability to form strong covalent bonds with substrates. This application is particularly beneficial in industries requiring durable and chemically resistant materials.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound as a starting material for synthesizing novel antimicrobial agents. The synthesis involved a multi-step reaction where the compound was reacted with various nucleophiles to yield chlorinated derivatives with enhanced antimicrobial activity. The results indicated that these derivatives exhibited significant efficacy against common pathogens.
Case Study 2: Development of Specialty Polymers
In another study focusing on polymer chemistry, researchers incorporated this compound into polymer matrices to improve their thermal stability. The modified polymers showed improved performance under high-temperature conditions compared to unmodified counterparts. This research highlights the potential of this compound in developing advanced materials for aerospace and automotive applications.
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Organic Synthesis | Building block for complex organic compounds |
| Pharmaceuticals | Precursor for antimicrobial agents |
| Materials Science | Development of specialty polymers |
| Coatings & Adhesives | Enhancing bond strength and chemical resistance |
Propriétés
Numéro CAS |
139185-47-0 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1,1-dichloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3 |
Clé InChI |
UBHCNGACASUDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(Cl)Cl |
SMILES canonique |
CC(C)(C)C#CC(Cl)Cl |
Synonymes |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















